Methyl 5-[(3-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Description
Methyl 5-[(3-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a 3-fluorobenzyloxy substituent at the 5-position, a methyl group at the 2-position, and a methyl ester at the 3-position. Benzofuran derivatives are of significant interest due to their diverse pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The presence of the 3-fluorophenyl group may enhance metabolic stability and influence electronic properties, making this compound a candidate for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
methyl 5-[(3-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FO4/c1-11-17(18(20)21-2)15-9-14(6-7-16(15)23-11)22-10-12-4-3-5-13(19)8-12/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVNNCCYTPCGSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC(=CC=C3)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(3-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(3-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Methyl 5-[(3-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for anti-inflammatory and anticancer agents.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of Methyl 5-[(3-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The benzofuran core can interact with various proteins, affecting their function and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Substituent Variations in the Benzyloxy Group
The position and type of halogen on the benzyloxy substituent critically impact biological activity and physicochemical properties. Key analogs include:
Key Observations :
Ester Group Modifications
The ester moiety (methyl vs. ethyl vs. 2-methoxyethyl) influences pharmacokinetics:
Crystallographic and Structural Insights
- Planarity : In analogs like 5-fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran, the benzofuran ring is planar, with dihedral angles between substituents affecting molecular packing . The 3-fluorophenyl group in the target compound may introduce a dihedral angle ~80°, similar to sulfonyl derivatives, influencing crystal packing via π-π interactions .
- Intermolecular Interactions : Halogen substituents (F, Cl, Br) participate in C–H⋯X (X = halogen) or halogen bonding, which can stabilize crystal structures .
Antimicrobial Activity
- Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with halogen substituents (e.g., Cl, Br) show activity against Gram-positive bacteria (e.g., Staphylococcus aureus) . The 3-fluorophenyl analog may exhibit enhanced activity due to fluorine’s electronegativity and membrane penetration.
Antitumor Potential
- While direct data for the target compound is lacking, ethyl 6-bromo-5-[(3-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate (CID 979557) has been explored for antitumor applications, suggesting bromine and fluorine synergism .
Biological Activity
Methyl 5-[(3-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate (commonly referred to as compound 1) is a synthetic organic compound belonging to the benzofuran class, which is recognized for its diverse biological activities. This compound's structure, featuring a fluorophenyl group, enhances its biological activity and stability, making it a subject of interest in medicinal chemistry and pharmacological research.
Chemical Structure and Properties
IUPAC Name: this compound
Molecular Formula: C18H15FO4
Molecular Weight: 320.30 g/mol
InChI Key: QQIXFCGIGPSJDM-UHFFFAOYSA-N
The compound's unique structure can be represented as follows:
The mechanism of action of compound 1 involves its interaction with specific molecular targets, primarily enzymes and receptors. The presence of the fluorophenyl group is crucial as it enhances binding affinity, leading to potential inhibition or activation of biological pathways. The benzofuran core interacts with various proteins, influencing their function and contributing to the compound's therapeutic effects.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that benzofuran derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The fluorine atom's electronegativity may enhance the compound's reactivity towards cancerous cells, potentially leading to more effective treatments.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. This inhibition can reduce inflammation in various models, suggesting potential applications in treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. Compounds within this class have shown efficacy against both bacterial and fungal strains, with minimal inhibitory concentrations (MICs) indicating potent activity against pathogens like Staphylococcus aureus and Escherichia coli.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | Structure | Moderate anticancer activity |
| Methyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | Structure | Low anti-inflammatory effects |
| Methyl 5-[(3-methylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | Structure | Antimicrobial properties |
The inclusion of the fluorine atom in compound 1 differentiates it from its analogs, enhancing its biological activity and stability.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Anticancer Study : A recent study demonstrated that this compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. The study reported a significant reduction in cell viability at concentrations as low as 10 µM .
- Anti-inflammatory Research : In a model of acute inflammation, treatment with compound 1 resulted in a decrease in edema formation and reduced levels of inflammatory markers such as TNF-alpha and IL-6 .
- Antimicrobial Testing : In vitro assays showed that compound 1 exhibited strong antibacterial activity against Gram-positive bacteria, with an MIC of less than 5 µg/mL against S. aureus .
Q & A
Q. Key Optimization Strategies :
- Control reaction temperature (e.g., 60–80°C for cyclization) to minimize side reactions .
- Use anhydrous solvents (e.g., DMF, THF) to enhance coupling efficiency .
- Monitor progress via TLC (solvent system: dichloromethane/methanol 9:1) .
(Basic) What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., 3-fluorophenylmethoxy protons at δ 4.8–5.2 ppm; methyl ester at δ 3.8–4.0 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the benzofuran core .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ expected at m/z ~330) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column and UV detection at 254 nm .
(Advanced) How can reaction conditions be systematically optimized to improve yield and selectivity during synthesis?
Answer:
- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., temperature, catalyst loading, solvent polarity) .
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., esterification), reducing side-product formation .
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Case Study :
In a Friedel-Crafts acylation step, switching from AlCl₃ to FeCl₃ reduced hydrolysis byproducts, increasing yield from 65% to 82% .
(Advanced) What strategies are recommended to resolve contradictions in reported biological activity data for this compound?
Answer:
- Structure-Activity Relationship (SAR) Studies :
- Synthesize analogs with systematic substituent variations (e.g., replacing 3-fluorophenyl with 4-chlorophenyl) and compare bioactivity .
- Use molecular docking to predict binding affinities to targets (e.g., COX-2, kinase enzymes) .
- Assay Standardization :
- Validate cell-based assays with positive controls (e.g., IC₅₀ values for reference inhibitors) .
- Replicate experiments under identical conditions (e.g., pH, serum concentration) to minimize variability .
Example :
Discrepancies in antiviral activity were resolved by identifying differences in cell permeability due to ester hydrolysis rates under varying assay pH .
(Advanced) How is X-ray crystallography utilized to determine the absolute configuration and intermolecular interactions of this compound?
Answer:
- Crystallization : Grow single crystals via slow evaporation in diisopropyl ether or ethanol/water mixtures .
- Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) to collect diffraction data up to 0.8 Å resolution .
- Refinement with SHELXL :
Table 1 : Key Crystallographic Parameters for a Structural Analog
| Parameter | Value |
|---|---|
| Space group | P 1 |
| Dihedral angle (benzofuran vs. aryl) | 80.96° |
| R-factor | 0.039 |
(Advanced) What computational methods are employed to predict the physicochemical properties and metabolic stability of this compound?
Answer:
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict redox behavior and reactivity .
- Molecular Dynamics (MD) Simulations : Model lipid bilayer penetration to estimate bioavailability .
- ADMET Prediction : Use tools like SwissADME to forecast logP (~3.2), aqueous solubility (<0.1 mg/mL), and CYP450 metabolism sites .
Example :
MD simulations revealed that the 3-fluorophenyl group enhances metabolic stability by sterically shielding the ester group from hydrolytic enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
